2,3-Dichloro-5-methylphenylacetic acid
Overview
Description
2,3-Dichloro-5-methylphenylacetic acid is an organic compound that belongs to the class of substituted phenylacetic acids. It has the molecular formula C9H8Cl2O2 and a molecular weight of 219.06 g/mol. This compound is characterized by the presence of two chlorine atoms and a methyl group attached to a phenyl ring, which is further connected to an acetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-5-methylphenylacetic acid typically involves the chlorination of 5-methylphenylacetic acid. The reaction is carried out using chlorine gas in the presence of a suitable catalyst, such as iron(III) chloride, under controlled temperature conditions to ensure selective chlorination at the 2 and 3 positions of the phenyl ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-5-methylphenylacetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of dichlorobenzoic acids or dichloroketones.
Reduction: Formation of dichlorophenylmethanol or dichlorophenylmethane.
Substitution: Formation of hydroxyl, amino, or alkyl-substituted phenylacetic acids.
Scientific Research Applications
2,3-Dichloro-5-methylphenylacetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-5-methylphenylacetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit bacterial enzymes, resulting in antimicrobial activity. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dichlorophenylacetic acid
- 2,4-Dichloro-5-methylphenylacetic acid
- 3,5-Dichloro-4-methylphenylacetic acid
Uniqueness
2,3-Dichloro-5-methylphenylacetic acid is unique due to the specific positioning of the chlorine atoms and the methyl group on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-(2,3-dichloro-5-methylphenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O2/c1-5-2-6(4-8(12)13)9(11)7(10)3-5/h2-3H,4H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIFDVKGPYVUIKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)Cl)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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